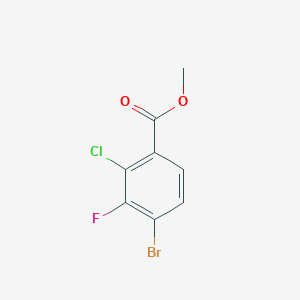

Methyl 4-bromo-2-chloro-3-fluorobenzoate

Description

Methyl 4-bromo-2-chloro-3-fluorobenzoate is a halogenated aromatic methyl ester characterized by substituents at the 2-, 3-, and 4-positions of the benzene ring: chlorine (Cl), fluorine (F), and bromine (Br), respectively. The molecular formula is C₈H₅BrClFO₂, with a calculated molecular weight of 283.48 g/mol. The ester functional group (-COOCH₃) and the electron-withdrawing halogens influence its physical properties and reactivity.

Halogenated benzoates like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-chloro-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGNOLKSRUNRIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Br)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-chloro-3-fluorobenzoate can be synthesized through a multi-step process involving halogenation and esterification reactions. One common method involves the bromination of 2-chloro-3-fluorobenzoic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically include controlled temperatures and specific reagent concentrations to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-3-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction can produce alcohols, and oxidation can result in carboxylic acids .

Scientific Research Applications

Methyl 4-bromo-2-chloro-3-fluorobenzoate is utilized in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-chloro-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and ester group contribute to its reactivity and binding affinity, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Data

Key Observations :

Halogen Diversity vs. Simplicity: The target compound’s triple halogenation (Br, Cl, F) contrasts with simpler analogs like Methyl 4-Fluorobenzoate, which lacks steric bulk. This increases its molecular weight by ~85% compared to Methyl 4-Fluorobenzoate, likely elevating its melting/boiling points . The hydroxyl group in Methyl 4-bromo-3-fluoro-2-hydroxybenzoate improves aqueous solubility but reduces stability under acidic conditions compared to the non-hydroxylated target compound.

Fluorine’s strong electron-withdrawing nature (meta-directing) further deactivates the ring, directing reactions to specific positions . Methyl 4-cyano-2-fluorobenzoate’s cyano group (-CN) offers stronger electron withdrawal than halogens, making it more reactive in nucleophilic additions .

Table 2: Reactivity and Use Cases

Key Insights :

- The target compound’s bromine at the para position is a prime site for cross-coupling reactions, a feature exploited in drug candidate synthesis (e.g., kinase inhibitors) .

- Chlorine at the ortho position may hinder crystallization, complicating purification compared to Methyl 4-bromo-3-fluoro-2-hydroxybenzoate, which crystallizes more readily due to hydrogen bonding .

Biological Activity

Methyl 4-bromo-2-chloro-3-fluorobenzoate (MBF) is a halogenated benzoate derivative that has garnered attention for its potential biological activities, particularly in the context of antifungal properties and drug development. This article synthesizes current research findings, including computational studies and experimental data, to provide a comprehensive overview of the biological activity of MBF.

MBF is characterized by its unique halogen substitutions, which influence its biological activity. The molecular structure is optimized for stability and interaction with biological targets, as demonstrated through various computational methods such as Density Functional Theory (DFT) and molecular docking studies.

- Molecular Formula : C₈H₅BrClF

- Molecular Weight : 239.48 g/mol

- Key Structural Features :

- Presence of bromine, chlorine, and fluorine atoms enhances reactivity.

- The carbonyl group contributes to hydrogen bonding capabilities.

The DFT calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy values are -6.509 eV and -4.305 eV, respectively, indicating a suitable electronic environment for biological interactions .

Antifungal Properties

Recent studies have highlighted the antifungal potential of MBF, particularly against various fungal strains. Molecular docking experiments with the fungal protein 4FPR indicate that MBF forms significant interactions, including hydrogen bonds with key residues:

- Binding Energy : -5.00 kcal/mol

- Hydrogen Bonds : Interactions with residues SER'28 and GLU'130 at distances of 2.0 Å and 1.8 Å respectively.

These interactions suggest that MBF may act as a potent inhibitor of fungal growth, positioning it as a candidate for antifungal drug development .

Toxicity and ADME Properties

The assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for evaluating the drug-likeness of MBF:

| Parameter | Value |

|---|---|

| Blood-Brain Barrier Permeability | 1.91742 |

| Caco2 Permeability | 20.4652 |

| Plasma Protein Binding | 70.38% |

| Pure Water Solubility | 552.998 mg/L |

| Skin Permeability | -1.98533 |

These parameters indicate favorable absorption characteristics, although skin permeability may pose challenges for topical applications .

Case Studies and Experimental Findings

A recent study conducted by Julie et al. (2021) involved in silico evaluations alongside experimental validations to assess the biological activity of MBF. The study concluded that:

- Stability : The compound exhibits structural stability under physiological conditions.

- Antifungal Efficacy : Demonstrated significant antifungal activity through molecular docking techniques.

- Toxicity Predictions : Utilized Preadme online tools to predict potential toxicity, suggesting that while MBF is effective against fungi, careful consideration must be given to its safety profile .

Q & A

Q. How can comparative studies with analogs (e.g., bromo vs. iodo derivatives) guide medicinal chemistry optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.